2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile
Overview
Description
2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile is an organic compound with the molecular formula C10H6ClN3. It is a white crystalline powder that is slightly soluble in water but soluble in common organic solvents such as methanol, ethanol, and dichloromethane . This compound is primarily used as an intermediate in the synthesis of biologically active compounds, including anti-tumor, anti-inflammatory, and antibacterial drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for preparing 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile involves the reaction of benzonitrile with 2-chloro-4-nitrobenzonitrile under alkaline conditions. The reaction produces this compound, which is then purified through crystallization . Another method involves a Suzuki reaction where 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester reacts with 4-bromo-2-chlorobenzonitrile to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often obtained through crystallization and subsequent purification steps .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Alkaline Conditions: Used in the initial synthesis involving benzonitrile and 2-chloro-4-nitrobenzonitrile.
Suzuki Reaction Conditions: Involves the use of boronic acid derivatives and palladium catalysts.
Major Products Formed
The major products formed from these reactions are typically intermediates used in further synthesis of biologically active compounds. For example, the compound can be used to synthesize ODM-201, an androgen receptor antagonist .
Scientific Research Applications
2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
The mechanism of action of 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile primarily involves its role as an intermediate in the synthesis of androgen receptor antagonists. These antagonists bind to the androgen receptor, inhibiting its activity and thereby reducing the growth of androgen-dependent tumors, such as those found in prostate cancer . The compound’s structure allows it to interact with the ligand-binding pocket of the androgen receptor, blocking its function .
Comparison with Similar Compounds
2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile can be compared with other similar compounds, such as:
2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile: Another isomer with similar applications but different reactivity due to the position of the pyrazole ring.
2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile: Similar in structure but with variations in biological activity and synthesis routes.
The uniqueness of this compound lies in its specific interaction with androgen receptors, making it a valuable intermediate in the synthesis of targeted cancer therapies .
Properties
IUPAC Name |
2-chloro-4-pyrazol-1-ylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3/c11-10-6-9(3-2-8(10)7-12)14-5-1-4-13-14/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REOOYXQSVXFKIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=C(C=C2)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80734497 | |
Record name | 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80734497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1339882-58-4 | |
Record name | 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80734497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What evidence suggests that 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile derivatives might target a different site on the AR compared to traditional antagonists?
A2: The research indicates that derivatives of this compound, specifically compounds 2f, 2k, and 4c, displayed potent AR antagonistic activities. Importantly, these compounds demonstrated activity against antiandrogen-resistant cell lines, suggesting a mechanism distinct from LBP-targeting antagonists. Furthermore, the study proposes that these compounds potentially interact with AR binding function 3, which differs from the traditional LBP target. [] This finding highlights the potential of this novel scaffold for developing next-generation AR antagonists with improved efficacy against resistant prostate cancer.
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